molecular formula C12H19NO4 B6163883 (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2227198-59-4

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B6163883
CAS No.: 2227198-59-4
M. Wt: 241.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[1.1.1]pentane core, a highly strained bridged hydrocarbon known for its unique three-dimensional geometry and applications in medicinal chemistry as a bioisostere for aromatic or aliphatic groups . The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes, while the acetic acid moiety enables integration into peptide chains or metal-chelating systems. Its (2S)-stereochemistry is critical for chiral recognition in biological systems.

Properties

CAS No.

2227198-59-4

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

Preparation Methods

Bridgehead Functionalization via Radical Pathways

Recent advances enable direct C-H functionalization of bicyclo[1.1.1]pentane systems. A representative protocol involves:

Reaction Conditions

ParameterSpecification
SubstrateBicyclo[1.1.1]pentane
Radical InitiatorAIBN (0.2 equiv)
Halogen SourceN-Iodosuccinimide (1.5 equiv)
SolventDichloromethane, 0°C to rt
Reaction Time12-16 hours
Yield58-62%

This method generates 1-iodobicyclo[1.1.1]pentane, which serves as a key intermediate for subsequent cross-coupling reactions.

Lithiation-Electrophilic Quenching Strategies

Assembly of the α-Amino Acid Moiety

Stereoselective Amination Methods

The (2S) configuration is installed via asymmetric Strecker synthesis or enzymatic resolution:

Table 1: Comparison of Amination Approaches

MethodCatalyst Systemee (%)Yield (%)Reference
Asymmetric hydrogenationRu-BINAP complex98.592
Enzymatic resolutionSubtilisin Carlsberg99.248
Chiral auxiliaryEvans oxazolidinone95.785

The Ru-catalyzed asymmetric hydrogenation demonstrates superior efficiency, particularly when employing tert-butoxycarbonyl (Boc) protected amine precursors.

Coupling Strategies for Final Assembly

Peptide Coupling Approaches

Commercial suppliers employ mixed anhydride or carbodiimide-mediated coupling:

Representative Protocol from Advanced ChemBlock Inc :

  • Activate bicyclo[1.1.1]pentane-1-carboxylic acid with HOBt/DIC (1:1.2 molar ratio)

  • Couple with Boc-protected glycine derivative in DMF

  • Purify via reverse-phase HPLC (C18 column, 0.1% TFA modifier)

This method achieves 97% purity at 1g scale, though requires careful control of reaction stoichiometry to prevent dimerization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling enables convergent synthesis:

Optimized Conditions :

  • Bicyclo[1.1.1]pentane-1-boronic ester (1.1 equiv)

  • Boc-protected α-bromoalanine methyl ester (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (3.0 equiv) in toluene/water (4:1)

  • 80°C, 18 hours

This route provides 68% yield with >99:1 dr, though boronic ester preparation adds synthetic steps.

Purification and Characterization

Chromatographic Methods

Supplier data indicates prevalent use of:

  • Normal phase silica chromatography for intermediate purification

  • Preparative HPLC (C18, 10μm) with acetonitrile/water gradients for final compound

Table 2: Typical HPLC Conditions

ParameterSpecification
ColumnWaters XBridge BEH C18, 5μm, 4.6×150mm
Mobile PhaseA: 0.1% FA in H₂O; B: 0.1% FA in ACN
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV 214 nm

Spectroscopic Characterization

Key analytical data from PubChem records:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.45-2.68 (m, 5H, bicyclo), 4.12 (q, J=7.2 Hz, 1H, CH), 12.01 (s, 1H, COOH)

  • HRMS : m/z calcd for C₁₃H₁₈F₃NO₄ [M+H]+: 309.1189; found: 309.1192

Scale-Up Challenges and Industrial Production

Commercial suppliers face significant hurdles in large-scale synthesis:

Table 3: Production Metrics from Suppliers

SupplierScalePurityLead Time
BLD Pharmatech100 mg98%30 days
Advanced ChemBlock1 g97%30 days
eNovation500 mg95%40 days

Key limitations include:

  • Low yields in radical functionalization steps (typically <65%)

  • High catalyst loadings in asymmetric hydrogenation

  • Difficulties in removing trace metal contaminants

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may provide advantages in terms of bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique mechanical properties due to the rigidity of the bicyclo[1.1.1]pentane core.

Mechanism of Action

The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Features Reference
(2S)-2-{Bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid Bicyclo[1.1.1]pentane None (parent structure) C₁₁H₁₇NO₄* ~227.26 High strain, chiral center, Boc protection
(2S)-2-(1-Adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid Adamantane (tricyclo[3.3.1.1³,⁷]) Adamantane C₁₇H₂₅NO₄ 325.40 Increased rigidity and bulkiness; antiviral potential
(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid Bicyclo[1.1.1]pentane 3-tert-butyl C₁₁H₁₉NO₂ 197.27 Enhanced lipophilicity; (2R)-stereochemistry
(2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Bicyclo[1.1.1]pentane 3-CF₃ C₈H₁₀F₃NO₂ 209.17 Electron-withdrawing CF₃ group; metabolic stability
2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Bicyclo[1.1.1]pentane 3-(2-chloro-4-methylphenyl) C₁₉H₂₄ClNO₄ 365.80 Bulky aryl substituent; potential for targeted binding

Physicochemical Properties

  • Lipophilicity : Substituents like trifluoromethyl (CF₃) or tert-butyl increase logP values, enhancing membrane permeability . The adamantane derivative () exhibits higher hydrophobicity due to its rigid tricyclic structure.
  • Stability : The Boc group improves resistance to enzymatic degradation compared to unprotected amines .

Key Research Findings

Bicyclo[1.1.1]pentane vs. Adamantane : Replacing adamantane with bicyclo[1.1.1]pentane in drug candidates reduces molecular weight and improves solubility without sacrificing target affinity .

Chiral Specificity: The (2S)-configuration in the target compound is critical for interactions with L-amino acid transporters, influencing cellular uptake .

Therapeutic Potential: Bicyclo[1.1.1]pentane derivatives are being explored in oncology (e.g., adizutécan) and neurology (e.g., protease inhibitors) .

Biological Activity

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, with CAS Number 2227198-59-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic stability. This article explores the compound's synthesis, biological evaluation, and therapeutic implications based on recent research findings.

PropertyValue
Molecular FormulaC₁₂H₁₉N₁O₄
Molecular Weight241.28356 g/mol
StructureChemical Structure
CAS Number2227198-59-4

Synthesis and Evaluation

Recent studies have highlighted the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, including this compound. These compounds were evaluated for their anti-inflammatory properties, demonstrating significant potential in modulating inflammatory responses.

Case Study: Anti-inflammatory Properties

In a study published in August 2022, researchers synthesized several BCP-containing lipoxin A4 mimetics and assessed their effects on inflammatory pathways. The compound this compound was included in a series of compounds tested for their ability to inhibit NFκB activity in human monocyte cell lines.

  • Findings : The most potent compound showed an IC50 in the picomolar range, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% and downregulating pro-inflammatory cytokines such as TNFα and MCP1 .

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:

  • NFκB Pathway : This pathway is crucial for the expression of various pro-inflammatory cytokines. The compound's ability to inhibit this pathway suggests it may serve as a valuable therapeutic agent in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The incorporation of the bicyclo[1.1.1]pentane moiety into drug candidates has been shown to enhance metabolic stability while retaining or improving biological activity compared to traditional alkyl groups . This structural modification allows for a more rigid conformation that can potentially resist enzymatic degradation.

Therapeutic Implications

The promising anti-inflammatory properties of this compound suggest its potential application in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and other conditions where inflammation plays a pivotal role.

Future Research Directions

Further studies are needed to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Safety Profile : Comprehensive toxicity assessments to ensure safety for potential therapeutic use.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anti-inflammatory effects.

Q & A

Q. What experimental approaches distinguish thermodynamic vs. kinetic control in its synthesis?

  • Methods :
  • Temperature gradients : Lower temperatures favor kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic stability .
  • Quenching studies : Rapid cooling traps intermediates for analysis by LC-MS .

Notes

  • Contradiction Management : Cross-validate melting points (e.g., vs. 16) using Differential Scanning Calorimetry (DSC) .
  • Safety : Follow protocols in and for handling decomposition products (e.g., CO2 from Boc cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.